molecular formula C15H19ClN2O3 B5293305 N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B5293305
M. Wt: 310.77 g/mol
InChI Key: LIYLJNBJINZAQS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in cellular stress responses and has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, cancer, and diabetes.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease (PD). In preclinical studies, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to protect dopaminergic neurons from cell death induced by oxidative stress and other insults. It has also been shown to improve motor function and reduce neuroinflammation in animal models of PD. In addition, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been investigated for its potential anti-tumor effects in various cancer cell lines.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the activation of downstream transcription factors, such as c-Jun, which are involved in cell death and inflammation. By inhibiting JNK, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide protects cells from oxidative stress and other insults that can cause cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects in PD, N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to reduce inflammation and cell death in models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. However, one limitation is that it is not selective for JNK and can also inhibit other kinases, such as p38 and ERK, at high concentrations. This can complicate the interpretation of experimental results and limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more selective JNK inhibitors that can be used in clinical trials for neurodegenerative disorders and other diseases. Another area of interest is the identification of biomarkers that can be used to predict the response to JNK inhibitors in patients. Finally, the potential use of N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide in combination with other therapies, such as stem cell transplantation or gene therapy, for the treatment of PD and other disorders should be investigated.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the synthesis of 5-chloro-2-methoxybenzoyl chloride, which is then reacted with isopropylamine to obtain N-(5-chloro-2-methoxyphenyl)-1-isopropyl-2-oxoindoline-3-carboxamide. This intermediate is then reacted with sodium borohydride and acetic acid to obtain N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-9(2)18-8-10(6-14(18)19)15(20)17-12-7-11(16)4-5-13(12)21-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYLJNBJINZAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide

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